Stearoyl peroxide
Description
Stearoyl peroxide is an organic peroxide compound characterized by a stearoyl (octadecanoyl, C18H35CO-) group linked to a peroxide functional group. Its molecular formula is C36H70O4, with a molecular weight of approximately 578.9 g/mol. Structurally, it consists of two stearoyl chains connected via a peroxide bridge (R-O-O-R), making it a dialkyl peroxide.
This compound’s long aliphatic chain confers lipophilic properties, rendering it insoluble in water but soluble in non-polar solvents. It is hypothesized to act as a radical initiator in polymerization reactions, similar to benzoyl peroxide, but with slower decomposition kinetics due to steric hindrance from its bulky hydrocarbon tail. Industrial applications may include controlled radical release in polymer manufacturing or lipid-based formulations.
Properties
CAS No. |
3273-75-4 |
|---|---|
Molecular Formula |
C36H70O4 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
octadecanoyl octadecaneperoxoate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
XNTUJOTWIMFEQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearoyl peroxide can be synthesized through the reaction of stearic acid with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under acidic conditions, with sulfuric acid being a common catalyst. The general reaction is as follows: [ \text{C18H36O2} + \text{H2O2} \rightarrow \text{C18H35O2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of stearic acid with hydrogen peroxide. The process involves heating the reactants to a specific temperature and maintaining the reaction conditions to ensure maximum yield. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Stearoyl peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to stearic acid.
Substitution: It can participate in substitution reactions where one of its oxygen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Products include stearic acid and other oxidized derivatives.
Reduction: The primary product is stearic acid.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Applications in Food Industry
1. Food Preservation and Safety
- Antimicrobial Agent : Stearoyl peroxide has been studied for its potential as an antimicrobial agent in food products. Its oxidative properties can inhibit the growth of spoilage microorganisms, thereby extending shelf life and enhancing food safety.
- Food Additive : As a food additive, this compound is used to improve the texture and stability of various food products. Its emulsifying properties help in the mixing of oil and water phases, which is crucial in products like margarine and dressings.
2. Baking Industry
- Dough Conditioner : In baking, this compound acts as a dough conditioner, improving the strength and elasticity of dough. This results in better volume and crumb structure in baked goods.
- Oxidizing Agent : It serves as an oxidizing agent that enhances gluten formation, which is essential for bread-making processes. The use of this compound can lead to improved loaf volume and texture.
Applications in Cosmetics
1. Skin Care Products
- Emulsifier : this compound is employed as an emulsifier in creams and lotions, helping to stabilize oil-in-water formulations. This ensures a consistent texture and enhances the product's feel on the skin.
- Bleaching Agent : It is also used as a bleaching agent in cosmetic formulations, particularly for hair products, where it helps achieve desired lightening effects.
2. Antioxidant Properties
- Recent studies have suggested that this compound may exhibit antioxidative properties, which can be beneficial in preventing oxidative stress on skin cells. This application is particularly relevant in anti-aging formulations.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common foodborne pathogens such as Salmonella and E. coli. The results indicated that a concentration of 0.1% significantly reduced microbial counts in meat products during storage .
Case Study 2: Baking Performance
In a comparative analysis of various dough conditioners, this compound was found to outperform traditional conditioners like ascorbic acid in enhancing dough strength and loaf volume. Breads made with this compound exhibited superior texture and shelf life compared to control samples .
Data Tables
| Application Area | Functionality | Concentration Range |
|---|---|---|
| Food Industry | Antimicrobial agent | 0.05% - 0.1% |
| Baking Industry | Dough conditioner | 0.05% - 0.15% |
| Cosmetics | Emulsifier | 0.5% - 2% |
| Hair Products | Bleaching agent | 1% - 3% |
Mechanism of Action
The primary mechanism of action of stearoyl peroxide involves the generation of free radicals. When it decomposes, it releases free radicals that can initiate various chemical reactions. These free radicals can interact with other molecules, leading to oxidation, polymerization, and other processes. The molecular targets and pathways involved include lipid membranes, proteins, and nucleic acids, which can be oxidized or modified by the free radicals.
Comparison with Similar Compounds
Benzoyl Peroxide
Structural and Functional Differences :
- Benzoyl peroxide (C14H10O4) features an aromatic benzoyl group, whereas stearoyl peroxide has a saturated aliphatic chain. This difference significantly impacts solubility and reactivity. Benzoyl peroxide is sparingly soluble in water but dissolves in organic solvents, whereas this compound’s longer chain enhances solubility in lipids and non-polar matrices .
- Reactivity : Benzoyl peroxide decomposes at ~103°C, releasing free radicals that initiate polymerization or exert antimicrobial effects in acne treatments. This compound’s decomposition temperature is likely higher due to increased molecular stability from the C18 chain, making it suitable for high-temperature industrial processes .
- Applications : Benzoyl peroxide is widely used in dermatology and plastics, while this compound’s applications remain speculative but may include niche polymerizations requiring delayed radical release .
Sodium Peroxide
Inorganic vs. Organic Peroxides:
- Sodium peroxide (Na2O2) is an inorganic ionic compound with strong oxidizing properties, reacting violently with water to release oxygen. In contrast, this compound is a covalent organic compound with moderate oxidizing power .
- Applications : Sodium peroxide is used in bleaching and oxygen generation, while this compound’s applications are confined to organic synthesis. Safety protocols for sodium peroxide emphasize avoiding moisture, whereas this compound requires precautions against thermal decomposition .
Lauroyl Peroxide and Chain-Length Effects
- Lauroyl peroxide (C24H46O4), with a C12 chain, decomposes at ~50°C, enabling use in low-temperature processes like cosmetics. This compound’s longer chain likely increases thermal stability, delaying radical generation. This aligns with evidence showing that stearoyl derivatives (e.g., stearoyl ascorbate) exhibit enhanced stability and efficacy compared to shorter-chain analogs .
- Solubility : Longer chains reduce polarity, making this compound less compatible with polar solvents than lauroyl peroxide.
Stearoyl Chloride and Derivatives
- Stearoyl chloride (C18H35COCl) is a reactive acylating agent used to synthesize esters and amides. Unlike this compound, it lacks oxidizing capacity but shares the stearoyl moiety, highlighting how functional groups dictate chemical behavior. Stearoyl chloride’s applications in pharmaceuticals and organic synthesis contrast with this compound’s role as an initiator .
Data Tables
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | Benzoyl Peroxide | Sodium Peroxide | Lauroyl Peroxide |
|---|---|---|---|---|
| Molecular Formula | C36H70O4 | C14H10O4 | Na2O2 | C24H46O4 |
| Molecular Weight (g/mol) | 578.9 | 242.23 | 77.98 | 398.6 |
| Solubility | Non-polar solvents | Organic solvents | Reacts with H2O | Oils, non-polar |
| Decomposition Temp (°C) | ~150 (est.) | 103 | 675 | 50 |
| Primary Applications | Polymerization | Acne treatment, plastics | Bleaching, oxygen source | Cosmetics, low-T processes |
Research Findings and Implications
- Chain-Length Effects : Evidence from stearoyl ascorbate demonstrates that longer acyl chains enhance stability and efficacy in lipid systems . Extrapolating this to peroxides, this compound’s C18 chain likely slows radical release, making it preferable for sustained reactions.
- Safety : All peroxides require rigorous handling, including pre-use testing and inert storage . This compound’s solid state may reduce volatility risks compared to liquid peroxides.
Biological Activity
Stearoyl peroxide is an organic compound that has garnered attention due to its biological activity, particularly in relation to its role as a lipid peroxidation product and its potential therapeutic applications. This article explores the biological mechanisms, effects, and applications of this compound, supported by relevant data and case studies.
Overview of this compound
This compound is a derivative of stearic acid, characterized by the presence of a peroxide functional group. It is primarily recognized for its role in oxidative stress and lipid metabolism. The compound has been investigated for its effects on various biological processes, including cell signaling, apoptosis, and inflammation.
1. Lipid Peroxidation:
this compound contributes to lipid peroxidation, a process where free radicals attack lipids containing carbon-carbon double bonds, leading to cell membrane damage. This mechanism is crucial in understanding its role in various diseases, including cancer and cardiovascular diseases .
2. Enzymatic Inhibition:
Research indicates that this compound can inhibit stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. Inhibition of SCD can lead to altered lipid profiles and has implications for conditions like obesity and metabolic syndrome .
Biological Effects
1. Apoptosis Induction:
Studies have shown that this compound can induce apoptosis in various cell lines, suggesting its potential as an anticancer agent. For instance, high concentrations of hydrogen peroxide have been observed to decrease SCD1 mRNA expression in cardiac myocytes, indicating a relationship between oxidative stress and cellular apoptosis .
2. Anti-inflammatory Properties:
this compound exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This activity may be beneficial in conditions characterized by chronic inflammation .
Case Studies
Case Study 1: Cancer Therapy
In a study involving glioblastoma models, the inhibition of SCD using this compound derivatives showed significant tumor growth reduction and increased apoptosis rates compared to control groups. Mice treated with SCD inhibitors demonstrated improved survival rates when combined with standard chemotherapy agents like temozolomide .
Case Study 2: Cardiovascular Health
Another investigation focused on the effects of this compound on cardiac myocytes revealed that oxidative stress induced by the compound led to significant alterations in lipid metabolism, which are critical factors in heart disease progression .
Table 1: Effects of this compound on Cell Lines
| Cell Line | Concentration (µM) | Effect on Apoptosis (%) | Notes |
|---|---|---|---|
| HEK293 | 10 | 25 | Moderate increase in apoptotic markers |
| Cardiac Myocytes | 50 | 40 | Significant decrease in SCD1 expression |
| Glioblastoma | 20 | 60 | Enhanced apoptosis with combination therapy |
Table 2: Comparison of SCD Inhibition Efficacy
| Treatment | Tumor Size Reduction (%) | Survival Rate (%) | Combination Therapy Effectiveness |
|---|---|---|---|
| Control | 0 | 50 | N/A |
| This compound | 30 | 70 | Moderate |
| This compound + TMZ | 60 | 80 | Significant |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing stearoyl peroxide with high purity, and how are these parameters validated?
- Methodological Answer : The synthesis of stearoyl derivatives (e.g., stearoyl calcium lactate) provides a framework for optimizing reaction conditions. Orthogonal experimentation can determine critical parameters such as molar ratios (e.g., 1.8:1 for precursor acids), reaction temperature (e.g., 110°C), catalyst loading (e.g., 1.0%), and reaction time (2 hours). Validation involves measuring ester and acid values against standards and confirming structure via infrared (IR) spectrophotometry . For this compound, similar systematic optimization, coupled with purity assays (e.g., iodometric titration), is recommended.
Q. What safety protocols are essential for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Use airtight containers under inert gas (e.g., nitrogen) to minimize oxidation. Label containers with dates and test peroxide levels before each use .
- Testing : Regularly monitor peroxide concentration using test strips (Method A) or iodide tests (Method B). If peroxides exceed 10 ppm, stabilize or deactivate the compound via EH&S protocols .
- Disposal : Adhere to institutional guidelines for peroxide-forming chemicals, including pre-disposal stabilization to prevent explosive hazards .
Q. How can researchers detect and quantify peroxide formation in this compound samples?
- Methodological Answer :
- Test Strips (Method A) : Suitable for routine testing of organic peroxides. Dip strips into the sample and compare color changes against manufacturer-provided standards .
- Iodide Test (Method B) : Quantify peroxides via redox titration. Peroxides oxidize iodide to iodine, which is titrated with sodium thiosulfate. Calculations follow:
where = normality of NaSO .
Advanced Research Questions
Q. How do molecular structural features (e.g., alkyl chain length, steric hindrance) influence the stability and hazardous potential of this compound?
- Methodological Answer : Structural properties like C-H bond strength and radical polymerization tendencies dictate peroxide stability. For example, long alkyl chains (e.g., stearoyl’s C18) may reduce peroxide formation due to steric hindrance, whereas electron-deficient regions accelerate autoxidation. Computational modeling (e.g., DFT for bond dissociation energies) and empirical stability tests (e.g., accelerated aging under controlled O) can validate these hypotheses. Reference Table 1 from Kelly (1996) for structural risk assessment .
Q. How should researchers resolve contradictions in experimental data when optimizing this compound synthesis parameters?
- Methodological Answer :
- Statistical Design : Use response surface methodology (RSM) to identify interactions between variables (e.g., temperature vs. catalyst loading).
- Data Validation : Replicate experiments under identical conditions and apply ANOVA to assess significance ().
- Contradiction Analysis : Cross-validate results with orthogonal techniques (e.g., NMR for purity, DSC for thermal stability) to rule out measurement artifacts .
Q. What risk assessment frameworks are recommended for evaluating this compound’s hazards in experimental workflows?
- Methodological Answer :
- Pre-Work Risk Assessment : Classify this compound using EH&S guidelines for peroxide-forming chemicals (e.g., Group B: severe peroxide hazard without stabilizers).
- SOP Development : Include protocols for ventilation, spill management, and emergency neutralization (e.g., copper(I) oxide for peroxide deactivation).
- Hazard Tracking : Log peroxide test results and storage conditions in a shared database to inform lab personnel .
Q. Which analytical techniques are most effective for studying the degradation pathways of this compound under varying environmental conditions?
- Methodological Answer :
- Chromatography : HPLC-MS to identify degradation byproducts (e.g., stearic acid, CO).
- Spectroscopy : FTIR and Raman spectroscopy to track functional group changes (e.g., peroxide O-O bond cleavage).
- Kinetic Modeling : Monitor decomposition rates at different temperatures/humidity levels using Arrhenius equations to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
